molecular formula C17H20ClN3O B2953673 1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine CAS No. 478048-49-6

1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B2953673
CAS RN: 478048-49-6
M. Wt: 317.82
InChI Key: NFHUSYOGRUGFAV-UHFFFAOYSA-N
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Description

The compound “1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine” is a chemical compound with the molecular formula C17H20ClN3O . It has a molecular weight of 317.81 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3 . This code provides a specific identifier for the compound and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of compounds similar to "1-[(6-Chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine" have been studied, emphasizing the importance of their crystal structures and molecular orbital calculations. These studies provide insights into the molecular interactions and conformational preferences that are critical for their biological activities. Research on anticonvulsant compounds reveals that the crystal structures and the delocalization of nitrogen lone pairs play a significant role in their activity, offering a foundation for understanding the behavior of similar compounds (Georges et al., 1989).

Synthesis and Bioactivity

The synthesis and evaluation of bioactive molecules incorporating the piperazine moiety have been extensively studied. These compounds have shown a range of activities, including antiviral, antimicrobial, antiarrhythmic, and antihypertensive effects. For instance, analogues of "1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine" have been synthesized and found to be potent inhibitors of HIV-1 reverse transcriptase, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Romero et al., 1994).

Pharmacological Effects

The pharmacological profiles of piperazine derivatives highlight their potential as therapeutic agents. The development of compounds with specific adrenolytic activity has shown promising antiarrhythmic and antihypertensive effects, underscoring the therapeutic potential of these molecules (Malawska et al., 2002). Similarly, the exploration of selective agonists and antagonists for neurotransmitter receptors has provided valuable insights into designing drugs with targeted actions and minimal side effects.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-22-16-5-3-15(4-6-16)21-10-8-20(9-11-21)13-14-2-7-17(18)19-12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHUSYOGRUGFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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